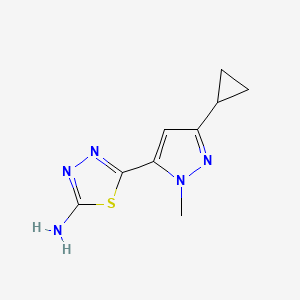

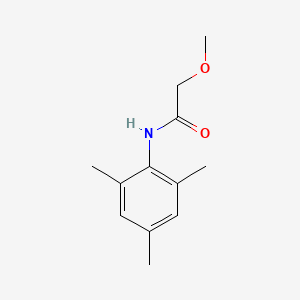

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.

Applications De Recherche Scientifique

1. Herbicide Metabolism and Toxicology

2-Methoxy-N-(2,4,6-trimethylphenyl)acetamide is related to chloroacetamide herbicides such as acetochlor and metolachlor. These herbicides are carcinogenic in rats, and their carcinogenicity involves a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. Studies on rat and human liver microsomes have shown different rates of metabolism for these herbicides, highlighting the interspecies variations in their toxicological profiles (Coleman et al., 2000).

2. Environmental Impact and Soil Interaction

Research on the environmental impact of related chloroacetamide herbicides has shown their interaction with soil properties affects their adsorption, mobility, and efficacy. For instance, the adsorption of alachlor and metolachlor is correlated with soil organic matter and clay content, influencing their bioactivity on weeds. This indicates a potential environmental impact for similar compounds like this compound (Peter & Weber, 1985).

3. Antitumor Activity

A study on methoxy-indolo[2,1‐a]isoquinolines, which are structurally similar to this compound, demonstrated their potential in inhibiting cell proliferation in certain tumor cells. This suggests a possible avenue for researching the antitumor properties of this compound and its derivatives (Ambros et al., 1988).

4. Biotransformation by Microorganisms

The metabolism of metolachlor by the fungus Cunninghamella elegans has been studied, revealing multiple metabolites. Similar compounds like this compound might also undergo diverse biotransformation processes, which can be crucial for understanding their environmental fate and potential biotechnological applications (Pothuluri et al., 1997).

5. Synthesis and Applications in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is used in producing azo disperse dyes. Research into its green synthesis highlights the industrial and chemical relevance of similar compounds like this compound (Zhang Qun-feng, 2008).

6. Impact on Fatty Acid Synthesis in Algae

Chloroacetamides, including compounds similar to this compound, have been shown to inhibit fatty acid synthesis in green algae. This has implications for their use in agricultural contexts and their potential environmental impact (Weisshaar & Böger, 1989).

7. Medicinal Chemistry Applications

N-Acetyldopamine derivatives, structurally related to this compound, have been isolated from traditional Chinese medicine and exhibit various biological activities. This underscores the potential medicinal applications of similar compounds (Yang et al., 2015).

Propriétés

IUPAC Name |

2-methoxy-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRSYKEMFCZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)

![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)